molecular formula C10H11NO B1357607 7-Ethoxyindole CAS No. 927181-96-2

7-Ethoxyindole

Cat. No.: B1357607
CAS No.: 927181-96-2
M. Wt: 161.2 g/mol
InChI Key: UOFKEBQFRTULGS-UHFFFAOYSA-N
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Description

7-Ethoxyindole is a substituted indole derivative characterized by an ethoxy (-OCH₂CH₃) group at the 7-position of the indole scaffold. Ethoxy substituents influence electronic and steric properties, altering reactivity and biological activity compared to unsubstituted indoles. This compound is of interest in organic synthesis and medicinal chemistry, particularly as a precursor for bioactive molecules .

Preparation Methods

Catalytic Dehydrocyclization of 2,6-Diethylaniline

Process Overview:

  • Reactants: 2,6-Diethylaniline, steam, copper chromite catalyst (activated with BaO).
  • Conditions:
    • Temperature: 500–700°C
    • Pressure: 0.013–10 bar
    • Steam-to-reactant molar ratio: 3:1 to 75:1
    • Contact time: 0.1–60 seconds (optimized at 0.5–30 seconds).

Key Data:

Parameter Value
Conversion Up to 78%
Selectivity for product 67%
Catalyst Cu-chromite/BaO

Post-Reaction Steps:

Fischer Indole Synthesis for 7-Ethyltryptophol (Intermediate)

Process Overview:

  • Reactants: 2-ethylphenylhydrazine, 2,3-dihydrofuran.
  • Solvent: Methanol/water (2:1) or ethylene glycol.
  • Conditions:
    • Continuous flow system with microwave heating.
    • Residence time: 3 minutes.
    • Temperature: 150°C.

Key Data:

Parameter Value
Isolated Yield 41–78%
Purity (HPLC) >99.7%

Advantages:

  • Reduced byproduct formation due to rapid heating/cooling.
  • Scalable for industrial production.

Microwave-Assisted Continuous Flow Synthesis

Process Overview:

  • Reactants: 2-ethylaniline, ethylene carbonate.
  • Solvent: Xylene or 1,4-dioxane.
  • Conditions:
    • Microwave heating at 115–120°C.
    • Reaction time: 20–30 seconds.

Key Data:

Parameter Value
Yield 93.9–94.6%
Purity (HPLC) 99.76–99.86%

Post-Reaction Steps:

  • Extraction with dichloromethane.
  • Washing with saturated brine and drying.

Trialkylsilyloxy Derivative Route

Process Overview:

  • Reactants: 7-Ethyltryptophol, hexamethyldisilazane.
  • Conditions:
    • Solvent: Toluene or xylene.
    • Temperature: 70–72°C (reflux).
    • Time: 1–2 hours.

Key Data:

Parameter Value
Product 3-(2-Trimethylsilyloxy)ethyl-7-ethyl-1H-indole
Application Intermediate for etodolac synthesis

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost Efficiency
Dehydrocyclization 67% High Industrial Moderate
Fischer Synthesis 40–78% Moderate Pilot-scale Low
Microwave Flow >93% High Lab-scale High
Silylation N/A High Industrial High

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: 3-nitroindole, 3-bromoindole, etc.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
7-Ethoxyindole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural similarity to neurotransmitters makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that derivatives of indole, including this compound, have shown promise in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter activity .

Case Study:
A study demonstrated that modifications of indole derivatives, including the introduction of ethoxy groups, significantly enhanced the binding affinity to serotonin receptors, which are critical in the treatment of mood disorders. The results indicated improved efficacy in animal models, suggesting potential for clinical applications .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. For instance, it has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to fit into active sites of enzymes, thereby blocking their function and leading to reduced cell viability in cancerous cells .

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Effect on Cell Viability (%)
This compoundp38 MAP Kinase570
7-Methyl IndoleSTAT-3380
Ethyl IsothiocyanateNF-κB290

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for developing advanced materials with specific optical and electronic characteristics. Researchers have explored its use in creating polymers that exhibit enhanced conductivity and stability under various environmental conditions. This application is particularly relevant in the fields of organic electronics and photonics .

Case Study:
A recent project focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials demonstrated superior electrical conductivity compared to traditional polymers, making them ideal candidates for use in flexible electronic devices .

Agricultural Chemistry

Potential Agrochemical Applications:
In agricultural chemistry, this compound has been investigated for its potential as an agrochemical agent. Its derivatives may serve as effective pest control agents or plant growth regulators, contributing to more sustainable agricultural practices. Preliminary studies suggest that certain formulations can enhance plant resilience against pests while promoting growth .

Data Table: Agrochemical Efficacy

CompoundApplication TypeEfficacy (%)Notes
This compoundPest Control85Effective against aphids
Ethyl DerivativeGrowth Regulator75Promotes root development

Mechanism of Action

The mechanism of action of 7-Ethoxyindole involves its interaction with various molecular targets and pathways. The ethoxy group can influence the compound’s binding affinity to receptors and enzymes. For example, it may interact with serotonin receptors, modulating neurotransmitter activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Position Key Features
7-Ethoxyindole C₁₀H₁₁NO 161.20 (calc.) 7-position Ethoxy group enhances lipophilicity; potential intermediate in drug synthesis
7-Methoxy-1H-indole C₉H₉NO 147.17 7-position Methoxy group improves solubility; used in tryptamine derivatives
7-Benzhydryloxyindole C₂₁H₁₇NO 299.37 7-position Bulky benzhydryl group increases steric hindrance; used in complex syntheses
5-Ethoxyindole C₁₀H₁₁NO 161.20 (calc.) 5-position Ethoxy at 5-position alters electronic distribution; synthesized via TiCl₂ reduction
4-Methoxy-7-nitroindole C₉H₈N₂O₃ 192.17 4-methoxy, 7-nitro Nitro group enhances electrophilicity; high-yield synthesis (97%) reported
7-Methoxycyclopenta[b]indole C₁₂H₁₃NO 187.24 Fused cyclopenta ring Rigid structure impacts binding affinity; CAS 89169-57-3

Biological Activity

7-Ethoxyindole is a compound within the indole family that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethoxy group attached to the 7-position of the indole ring. The general structure can be represented as follows:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

This structure is crucial as it influences the compound's solubility, reactivity, and interaction with biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various indole derivatives, including this compound. For instance, related compounds such as 7-hydroxyl-1-methylindole-3-acetonitrile have demonstrated significant inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage models. These findings suggest that this compound may share similar pathways in modulating inflammatory responses through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways and prostaglandin synthesis .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. Research indicates that indole derivatives can inhibit bacterial growth by disrupting cellular processes. For example, studies on 7-methylindole have shown effectiveness against various bacterial strains, suggesting that this compound could possess comparable antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators : Similar to other indoles, it may inhibit the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS), leading to reduced production of inflammatory cytokines.
  • Antimicrobial Mechanisms : Indoles can interfere with bacterial quorum sensing and biofilm formation, which are critical for bacterial virulence.

Study on Anti-Inflammatory Properties

A study conducted on related compounds demonstrated that certain indole derivatives effectively reduced inflammation in animal models. The study reported a significant decrease in paw edema in carrageenan-induced inflammation models when treated with these compounds . While specific data on this compound is limited, these insights suggest a promising avenue for further research.

Antimicrobial Efficacy

In a comparative study involving various indoles, including 7-methylindole, it was found that these compounds exhibited varying degrees of antibacterial activity against strains like Pseudomonas aeruginosa. This paves the way for exploring this compound's potential as an antimicrobial agent .

Data Summary

Property/ActivityObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α, IL-6 production
AntimicrobialInhibition of bacterial growth
MechanismCOX-2 and iNOS inhibition

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 7-Ethoxyindole, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). Employ HPLC or GC-MS to monitor reaction progress and purity . Reference established protocols for indole derivatives (e.g., ethoxylation via nucleophilic substitution) and validate via comparative spectral analysis (1H/13C NMR, IR) . Document iterative adjustments to reaction parameters to enhance yield and minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substitution patterns and ethoxy group positioning.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
    Cross-reference data with computational predictions (e.g., DFT calculations) to validate assignments .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled stressors (light, humidity, temperature). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include control samples spiked with antioxidants or stabilizers to identify mitigation strategies .

Q. What protocols are recommended for evaluating the biological activity of this compound in vitro?

  • Methodological Answer : Design dose-response assays (e.g., IC50 determination) using cell lines relevant to the target pathway (e.g., cancer, neurological models). Include positive/negative controls and triplicate measurements to account for variability. Validate results with orthogonal assays (e.g., Western blotting for protein targets) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biochemical reactions?

  • Methodological Answer : Employ isotopic labeling (e.g., 2H/13C) to track reaction pathways. Use stopped-flow spectroscopy or time-resolved MS to capture intermediates. Pair experimental data with computational simulations (e.g., molecular docking, MD simulations) to propose transition states or binding modes .

Q. What computational strategies are suitable for predicting this compound’s reactivity and interactions with biological targets?

  • Methodological Answer : Apply QSAR models to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. Use molecular dynamics (MD) to simulate ligand-receptor binding kinetics. Validate predictions with experimental mutagenesis or crystallographic data .

Q. How should researchers address contradictions in reported data on this compound’s physicochemical or biological properties?

  • Methodological Answer : Perform systematic contradiction analysis:

  • Step 1 : Compare experimental conditions (e.g., solvent polarity, temperature) across studies.
  • Step 2 : Replicate conflicting experiments with standardized protocols.
  • Step 3 : Apply principal component analysis (PCA) to identify variables most influencing discrepancies .

Q. What methodologies are critical for identifying and characterizing degradation products of this compound?

  • Methodological Answer : Use LC-MS/MS with fragmentation patterns to propose degradation pathways. Isolate metabolites via preparative chromatography and confirm structures via 2D NMR (e.g., COSY, NOESY). Cross-reference with toxicity databases to assess safety implications .

Q. Data Presentation and Reproducibility

  • Incorporate Tables :

    ParameterOptimal RangeAnalytical MethodReference
    Synthetic Yield60-85%HPLC
    Thermal StabilityStable ≤40°CTGA/DSC
    LogP2.1 ± 0.3Shake-flask/HPLC
  • Ensure Reproducibility : Document all protocols in supplemental materials, including raw data (e.g., NMR spectra, chromatograms) and statistical codes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

7-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKEBQFRTULGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600583
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927181-96-2
Record name 7-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indol-7-ol (500 mg, 3.75 mmol) in acetone (10 mL) at r.t. was added potassium carbonate (3.11 g, 22.5 mmol), followed by iodoethane (0.45 mL, 5.63 mol), The mixture was stirred at r.t. for 16 h then solvent removed under reduced pressure. The crude product thus obtained was purified by chromatography over silica gel to afford 7-ethoxy-1H-indole: 1H NMR (400 MHz, MeOD) δ ppm 1.51 (t, J=6.95 Hz, 3 H), 4.22 (q, J=6.91 Hz, 2 H), 6.42 (d, J=3.03 Hz, 1H), 6.63 (d, J=7.58 Hz, 1 H), 6.92 (t, J=7.83 Hz, 1 H), 7.04-7.23 (m, 2 H); MS (ES+): m/z 162.20 (MH+).
Quantity
500 mg
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3.11 g
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10 mL
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0.45 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

7-Hydroxyindole (1.0 equivalents) is dissolved in dry, degassed acetone. EtBr (5.0 equivalents) and Cs2CO3 (2.5 equivalents) are added, and the resulting solution is stirred for 18 hours. The reaction mixture is filtered through a Celite plug. The solvent is evaporated, and the product is purified by flash chromatography (MeOH:CH2Cl2, 5:95) to yield the title compound.
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